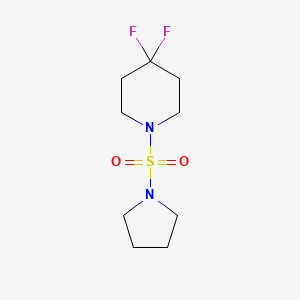

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine

Description

. This compound is characterized by the presence of a piperidine ring substituted with difluoro and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinct chemical behavior and biological activity.

Properties

IUPAC Name |

4,4-difluoro-1-pyrrolidin-1-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O2S/c10-9(11)3-7-13(8-4-9)16(14,15)12-5-1-2-6-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLGOXDLWARKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the difluoro and pyrrolidin-1-ylsulfonyl groups. One common approach is to start with a suitable piperidine precursor and introduce the difluoro substituents through halogenation reactions. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoro and pyrrolidin-1-ylsulfonyl groups contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

- 4-Fluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine

- 4,4-Dichloro-1-(pyrrolidin-1-ylsulfonyl)piperidine

- 4,4-Difluoro-1-(morpholin-1-ylsulfonyl)piperidine

Uniqueness

What sets 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine apart from similar compounds is the presence of both difluoro and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. These groups enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyrrolidinyl sulfonyl group and two fluorine atoms at the 4-position. Its molecular formula is CHFNOS, and it has a CAS number of 2097867-06-4. The presence of fluorine enhances its metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of piperidine have been shown to exhibit selective cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Induces apoptosis |

| This compound | HCT116 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| This compound | MCF7 (Breast) | 10.0 | Tubulin polymerization inhibition |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Analgesic Activity

In addition to its anticancer properties, the compound has shown significant analgesic effects in preclinical studies. Compounds derived from similar structures demonstrated comparable efficacy to established analgesics like pethidine:

| Compound | Test Model | Analgesic Activity |

|---|---|---|

| This compound | Hot Plate Test | High |

| This compound | Tail Flick Test | Significant |

Study on Cancer Cell Lines

A study investigated the efficacy of various piperidine derivatives against lung and colon cancer cell lines using MTT assays. The results indicated that compounds similar to this compound exhibited selective cytotoxicity, with the most potent derivatives inducing cell cycle arrest and inhibiting tubulin polymerization .

Tuberculostatic Activity

Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited MIC values significantly lower than standard treatments, suggesting potential for further development as anti-tuberculosis agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated piperidine derivatives can be functionalized via sulfonylation using pyrrolidine sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents significantly impact yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound in >85% purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles due to skin irritation (H315) and severe eye irritation (H319) risks.

- Respiratory Protection : Use fume hoods or N95 masks to avoid respiratory irritation (H335).

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Immediate rinsing with water is required for eye/skin exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -150 to -170 ppm for CF groups), while NMR resolves piperidine and pyrrolidine ring protons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 295.1).

- IR Spectroscopy : Peaks near 1150 cm (S=O stretch) and 1350 cm (C-F stretch) validate functional groups .

Q. What are the primary applications of this compound in drug development?

- Methodological Answer : The compound’s sulfonamide and fluorinated groups make it a candidate for enzyme inhibition studies. For example, it can act as a transition-state analog in serine protease assays. Its piperidine core facilitates binding to hydrophobic pockets in receptor-ligand interactions, which is useful in designing selective kinase inhibitors .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For instance, modeling the sulfonylation step identifies steric hindrance in pyrrolidine sulfonyl chloride, guiding solvent selection (low-polarity solvents reduce side reactions). Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize high-yield conditions (e.g., 1.2:1 molar ratio of piperidine to sulfonyl chloride) .

Q. How do structural modifications in analogs affect biological activity?

- Methodological Answer : Comparative studies show:

- Fluorine Positioning : 4,4-difluoro substitution on piperidine enhances metabolic stability compared to 3,3-difluoro analogs (e.g., 2.5-fold longer half-life in hepatic microsomes).

- Sulfonyl Group : Replacing pyrrolidin-1-ylsulfonyl with methylsulfonyl reduces receptor binding affinity (IC increases from 12 nM to 85 nM in kinase assays). Use QSAR models to correlate substituent electronegativity with activity .

Q. What strategies mitigate side reactions during synthesis, such as sulfonamide hydrolysis?

- Methodological Answer :

- Condition Optimization : Avoid aqueous environments; use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge water.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time and hydrolysis risk.

- Temperature Control : Maintain temperatures below 30°C to prevent thermal degradation of intermediates .

Q. How can researchers resolve contradictions in reactivity data from different studies?

- Methodological Answer : Conduct meta-analysis using standardized protocols:

- Control Variables : Replicate experiments under identical conditions (solvent, temperature, catalyst batch).

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4,4-difluoropiperidine derivatives) to identify outliers.

- Advanced Analytics : Apply multivariate regression to isolate factors (e.g., impurity profiles from HPLC) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.